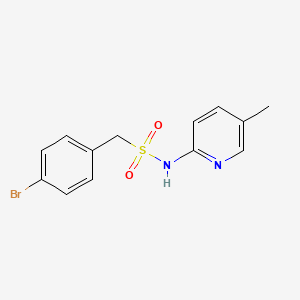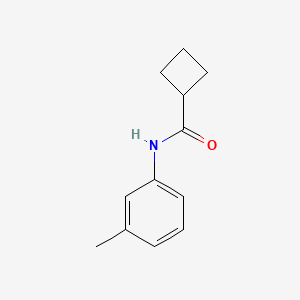![molecular formula C19H19FN4O B7549057 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine](/img/structure/B7549057.png)
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities.
Fluorophenyl derivatives: Commonly used in medicinal chemistry for their enhanced biological activity.
Uniqueness
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine is unique due to the combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[6-(4-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-8-10-24(11-9-13)17-7-4-15(12-21-17)19-22-18(23-25-19)14-2-5-16(20)6-3-14/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXBFOFENPSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)



![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)


![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)

![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)


